(Rac)-PF-998425

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

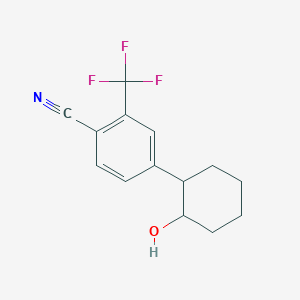

4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO/c15-14(16,17)12-7-9(5-6-10(12)8-18)11-3-1-2-4-13(11)19/h5-7,11,13,19H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENRRRXHFQYXDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (Rac)-PF-998425

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-PF-998425 is a potent and selective non-steroidal androgen receptor (AR) antagonist. Its mechanism of action centers on the competitive inhibition of androgen binding to the AR, thereby preventing the downstream signaling cascade that leads to the transcription of androgen-responsive genes. This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional activity, the androgen receptor signaling pathway, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound exerts its pharmacological effects by directly competing with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the androgen receptor. By occupying the LBD, this compound prevents the receptor from undergoing the conformational changes necessary for its activation. This blockade inhibits the subsequent critical steps in AR signaling, including the dissociation from heat shock proteins, dimerization, and translocation from the cytoplasm to the nucleus. Consequently, the receptor is unable to bind to androgen response elements (AREs) on the DNA, leading to a down-regulation of the transcription of androgen-dependent genes.

Quantitative Pharmacological Data

The potency and selectivity of this compound and its more active enantiomer, PF-998425, have been determined through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity of this compound and PF-998425

| Compound | Assay Type | Parameter | Value (nM) |

| This compound | Androgen Receptor Binding Assay | IC50 | 26 |

| PF-998425 | Androgen Receptor Binding Assay | IC50 | 37 |

Table 2: In Vitro Functional Antagonist Activity of this compound and PF-998425

| Compound | Assay Type | Parameter | Value (nM) |

| This compound | Cellular Assay | IC50 | 90 |

| PF-998425 | Cell-Based Assay | IC50 | 43 |

Table 3: Selectivity Profile of PF-998425

| Compound | Target | Assay Type | Parameter | Value (nM) |

| PF-998425 | Progesterone Receptor | Binding Assay | IC50 | >10,000 |

Androgen Receptor Signaling Pathway and Antagonist Intervention

The canonical androgen receptor signaling pathway is a well-elucidated process that is crucial for normal male development and is often implicated in pathologies such as prostate cancer and androgenetic alopecia. This compound intervenes at the initial step of this pathway.

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the mechanism of action of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

-

Materials:

-

Receptor Source: Cytosol fraction from rat ventral prostate tissue.

-

Radioligand: [³H]-Dihydrotestosterone ([³H]-DHT).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer.

-

Scintillation Cocktail.

-

-

Procedure:

-

Receptor Preparation: Rat ventral prostates are homogenized in ice-cold TEDG buffer and centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptor.

-

Assay Setup: In a multi-well plate, a constant concentration of [³H]-DHT is incubated with the prostate cytosol in the presence of increasing concentrations of this compound.

-

Incubation: The mixture is incubated at 4°C for a sufficient period to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT, is determined by non-linear regression analysis.

-

Cellular Androgen Receptor Antagonist Assay (Reporter Gene Assay)

This assay measures the functional ability of a compound to inhibit androgen-induced gene expression in a cellular context.

-

Materials:

-

Cell Line: MDA-MB-453 human breast cancer cells, which endogenously express the androgen receptor.

-

Reporter Construct: A plasmid containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV).

-

Agonist: Dihydrotestosterone (DHT).

-

Test Compound: this compound.

-

Cell Culture Media and Reagents.

-

Luciferase Assay System.

-

-

Procedure:

-

Cell Culture and Transfection: MDA-MB-453 cells are cultured and seeded in multi-well plates. If not using a stable cell line, cells are transiently transfected with the ARE-luciferase reporter plasmid.

-

Compound Treatment: Cells are treated with a fixed concentration of DHT (to stimulate AR activity) and co-treated with increasing concentrations of this compound.

-

Incubation: The cells are incubated for 24-48 hours to allow for gene expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage of inhibition of DHT-induced luciferase activity is plotted against the log concentration of this compound to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel androgen receptor antagonist.

Conclusion

This compound is a well-characterized, potent, and selective non-steroidal androgen receptor antagonist. Its mechanism of action, involving the direct competitive inhibition of androgen binding to the AR, has been robustly demonstrated through a series of in vitro and in vivo studies. The data presented in this guide provide a strong foundation for its further investigation and potential development in therapeutic areas where the androgen receptor signaling pathway plays a critical role.

(Rac)-PF-998425: A Technical Guide to its Androgen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the androgen receptor (AR) binding affinity of the non-steroidal antagonist, (Rac)-PF-998425. The document details quantitative binding data, comprehensive experimental protocols for assessing AR binding and cellular activity, and visual representations of the associated signaling pathways and experimental workflows.

Core Data Presentation: Quantitative Androgen Receptor Binding Affinity

This compound is a potent and selective antagonist of the androgen receptor. Its binding affinity has been characterized through various in vitro assays, with the key quantitative data summarized below. The data includes values for both the racemic mixture and the more active enantiomer, PF-998425.

| Compound | Assay Type | Parameter | Value (nM) |

| This compound | AR Binding Assay | IC50 | 26[1] |

| Cellular Assay | IC50 | 90[1] | |

| PF-998425 | AR Binding Assay | IC50 | 37[2][3] |

| Cellular Assay | IC50 | 43[2][3] | |

| PF-998425 | Progesterone Receptor Binding | IC50 | >10,000[3] |

IC50 (Half-maximal inhibitory concentration): Indicates the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the androgen receptor or to inhibit 50% of the receptor's activity in a cellular context. A lower IC50 value signifies a higher binding affinity or inhibitory potency.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited to determine the androgen receptor binding affinity and cellular activity of compounds like this compound.

Androgen Receptor Competitive Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the androgen receptor.

Objective: To quantify the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to the androgen receptor.

Materials:

-

Radioligand: [3H]mibolerone or [3H]methyltrienolone ([3H]-R1881).[4][5]

-

Source of Androgen Receptor: Cytosol isolated from the prostate of castrated rats.[6][7]

-

Test Compound: this compound.

-

Buffers: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[6]

-

Scintillation Cocktail.

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Cytosol Preparation: Prostate tissue from castrated rats is homogenized in low-salt TEDG buffer. The homogenate is then centrifuged at high speed to obtain the supernatant containing the cytosolic androgen receptor.[6]

-

Assay Setup: Serial dilutions of the test compound, this compound, are prepared.

-

Incubation: A constant concentration of the radioligand (e.g., [3H]mibolerone) is incubated with the prostate cytosol in the presence of varying concentrations of the test compound. A set of control tubes will contain the radioligand and cytosol without the test compound (total binding), and another set will contain an excess of a non-labeled androgen to determine non-specific binding.[8]

-

Separation of Bound and Free Ligand: After incubation, the mixture is treated to separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[6]

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.[7]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of radioligand binding is plotted against the concentration of the test compound to determine the IC50 value.

Androgen Receptor Cellular Assay (Reporter Gene Assay)

This protocol describes a cell-based reporter gene assay to measure the antagonistic activity of a test compound on the androgen receptor.

Objective: To determine the ability of a test compound to inhibit androgen-induced transcriptional activity of the androgen receptor in a cellular environment.

Materials:

-

Cell Line: A mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human prostate cancer cells) stably transfected with an androgen receptor expression vector and a reporter gene construct. The reporter construct contains an androgen response element (ARE) driving the expression of a reporter gene like luciferase or β-galactosidase.[9]

-

Androgen Agonist: Dihydrotestosterone (DHT) or a synthetic androgen like R1881.[9]

-

Test Compound: this compound.

-

Cell Culture Media and Reagents.

-

Luciferase Assay Reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Seeding: The engineered cells are cultured and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with a fixed concentration of the androgen agonist (e.g., DHT) to induce AR-mediated gene expression. Simultaneously, varying concentrations of the test compound, this compound, are added to the wells.

-

Incubation: The plates are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene expression.

-

Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after adding the appropriate substrate.

-

Data Analysis: The reporter gene activity is normalized to a control (e.g., cells treated with agonist only). The percentage of inhibition of agonist-induced activity is plotted against the concentration of the test compound to calculate the IC50 value.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Caption: Classical androgen receptor signaling pathway.

Experimental Workflow: AR Competitive Binding Assay

Caption: Workflow for an androgen receptor competitive binding assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PF-998425 - Biochemicals - CAT N°: 31442 [bertin-bioreagent.com]

- 4. Assay of primate seminiferous tubule androgen receptors using [3H]mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of steroid receptors in human prostate using mibolerone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-PF-998425: An In-Depth Technical Guide to In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of (Rac)-PF-998425, a potent and selective non-steroidal antagonist of the androgen receptor (AR). The information is compiled to assist researchers and professionals in the fields of drug discovery and development.

Core Quantitative Data

The in vitro activity of this compound and its more active enantiomer, PF-998425, has been characterized through various binding and cell-based assays. The following tables summarize the key quantitative data available for these compounds.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value (nM) |

| Androgen Receptor Binding Assay | IC50 | 26[1][2] |

| Androgen Receptor Cellular Assay | IC50 | 90[1][2] |

Table 2: In Vitro Activity of PF-998425 ((-)-6a enantiomer)

| Assay Type | Parameter | Value (nM) |

| Androgen Receptor Binding Assay | IC50 | 37[3][4] |

| Androgen Receptor Cellular Assay | IC50 | 43[3][4] |

| Progesterone Receptor Binding Assay | IC50 | >10,000[2][4] |

Experimental Protocols

Detailed experimental protocols for the key in vitro assays are crucial for the replication and extension of these findings. While the specific protocols for this compound are not publicly detailed, the following represents standard methodologies for such assays.

Androgen Receptor (AR) Radioligand Binding Assay

This assay is designed to determine the affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of the test compound for the androgen receptor.

Materials:

-

Human androgen receptor (recombinant or from a suitable cell line, e.g., LNCaP)

-

Radioligand: [3H]-Mibolerone or other suitable AR agonist

-

Test compound: this compound

-

Wash buffer (e.g., Tris-HCl with protease inhibitors)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

Workflow:

Procedure:

-

A solution containing the androgen receptor is incubated with a fixed concentration of the radiolabeled AR agonist.

-

Increasing concentrations of the test compound, this compound, are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

The filters are washed to remove any unbound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

The data is then analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

Androgen Receptor (AR) Cellular Assay

This assay measures the functional antagonist activity of a compound in a cellular context. It typically utilizes a reporter gene whose expression is driven by an androgen-responsive element.

Objective: To determine the functional antagonist IC50 of the test compound.

Materials:

-

A suitable cell line expressing the androgen receptor and a reporter construct (e.g., PC-3 cells co-transfected with AR and a luciferase reporter gene under the control of an androgen-responsive promoter).

-

Cell culture medium and supplements.

-

Test compound: this compound.

-

AR agonist (e.g., Dihydrotestosterone - DHT).

-

Luciferase assay reagent.

-

Luminometer.

Workflow:

Procedure:

-

Cells are seeded into 96-well plates and allowed to attach.

-

The cells are then treated with increasing concentrations of this compound in the presence of a fixed concentration of an AR agonist (e.g., DHT) that induces reporter gene expression.

-

The plates are incubated for a sufficient time to allow for gene expression.

-

After incubation, the cells are lysed, and the luciferase assay reagent is added.

-

The luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.

-

The data is analyzed to determine the concentration of this compound that inhibits 50% of the agonist-induced reporter gene expression (IC50).

Signaling Pathway

This compound functions as a competitive antagonist of the androgen receptor. In normal androgen signaling, the binding of an agonist like testosterone or dihydrotestosterone (DHT) to the AR in the cytoplasm leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. In the nucleus, the AR-agonist complex binds to Androgen Response Elements (AREs) on the DNA, leading to the transcription of target genes. This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequent downstream signaling.

This guide provides a foundational understanding of the in vitro characteristics of this compound. For further research and development, it is recommended to consult the primary literature and consider more advanced in vitro and in vivo models to fully elucidate the pharmacological profile of this compound.

References

Unveiling the Science of Sebum Control: A Technical Guide to (Rac)-PF-998425

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of (Rac)-PF-998425 in the regulation of sebum production. Sebum, a complex mixture of lipids, is essential for skin barrier function, but its overproduction is a key factor in the pathogenesis of acne vulgaris. This compound, a potent and selective nonsteroidal androgen receptor (AR) antagonist, presents a targeted approach to modulating sebaceous gland activity. This document provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for studying its effects, and a summary of its activity.

Core Concepts: Androgen Receptor Antagonism in Sebocytes

Sebaceous glands are the primary sites of sebum production, a process heavily influenced by androgens such as dihydrotestosterone (DHT). Androgens bind to the Androgen Receptor (AR), a ligand-dependent nuclear transcription factor, within sebocytes.[1] This activation of the AR initiates a cascade of downstream signaling events that ultimately lead to increased proliferation of sebocytes and stimulation of lipogenesis, the process of lipid synthesis.[2]

This compound and its more active enantiomer, PF-998425, function as competitive antagonists of the AR. By binding to the AR, they prevent the binding of androgens like DHT, thereby inhibiting the subsequent signaling cascade that drives sebum production. This targeted mechanism of action makes them promising candidates for the topical treatment of acne and other conditions associated with excess sebum.[3]

Quantitative Data Summary

The potency of this compound and its enantiomer PF-998425 as AR antagonists has been determined through in vitro assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the AR binding or cellular response.

| Compound | Assay Type | IC50 (nM) |

| This compound | AR Binding Assay | 26 |

| Cellular Assay | 90 | |

| PF-998425 | AR Binding Assay | 37 |

| Cellular Assay | 43 |

Table 1: In Vitro Potency of this compound and PF-998425. [3][4]

Experimental Protocols

To facilitate further research into the effects of this compound on sebum production, this section provides detailed methodologies for key experiments.

In Vitro Sebocyte Culture and Treatment

Objective: To assess the dose-dependent effect of this compound on lipid accumulation in cultured human sebocytes.

Materials:

-

Human immortalized sebocyte cell line (e.g., SZ95)

-

Sebocyte growth medium (e.g., DMEM/F12 supplemented with fetal bovine serum, epidermal growth factor, and hydrocortisone)[5]

-

Dihydrotestosterone (DHT)

-

This compound

-

Oil Red O staining solution

-

Nile Red staining solution

-

Phosphate-buffered saline (PBS)

-

Formaldehyde solution (4%)

-

Microplate reader

-

Fluorescence microscope

Protocol:

-

Cell Culture: Culture human sebocytes in appropriate growth medium at 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Seed sebocytes into 96-well plates at a suitable density and allow them to adhere and proliferate for 24-48 hours.

-

Androgen Stimulation and Antagonist Treatment:

-

Starve the cells in a serum-free medium for 24 hours prior to treatment.

-

Treat the cells with a fixed concentration of DHT (e.g., 10-100 nM) to stimulate lipogenesis.

-

Concurrently, treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a DHT-only control.

-

-

Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) to allow for lipid accumulation.

-

Quantification of Lipid Accumulation:

-

Oil Red O Staining:

-

Wash cells with PBS and fix with 4% formaldehyde.

-

Stain with Oil Red O solution to visualize neutral lipids.

-

Elute the stain and measure the absorbance using a microplate reader to quantify lipid content.[6]

-

-

Nile Red Staining:

-

Wash cells with PBS.

-

Stain with Nile Red solution, which fluoresces differently in neutral and polar lipid environments.

-

Measure fluorescence intensity using a fluorescence microscope or plate reader to quantify lipid droplets.[7]

-

-

In Vivo Murine Model for Sebum Production

Objective: To evaluate the in vivo efficacy of topically applied this compound in reducing sebum production in a mouse model.

Materials:

-

Male CD-1 or similar mouse strain

-

Topical formulation of this compound in a suitable vehicle

-

Vehicle control

-

Anesthetic

-

Absorbent paper

-

Ether or other lipid solvent

Protocol:

-

Animal Acclimation: Acclimate mice to housing conditions for at least one week before the experiment.

-

Treatment Application:

-

Shave a designated area on the back of each mouse.

-

Apply a defined volume of the this compound formulation or vehicle control to the shaved area daily for a specified period (e.g., 2-4 weeks).

-

-

Sebum Collection and Quantification:

-

At the end of the treatment period, anesthetize the mice.

-

Gently press a pre-weighed piece of absorbent paper onto the treated skin area for a fixed duration to absorb surface lipids.

-

Alternatively, wipe the area with a cotton swab soaked in a lipid solvent.

-

Quantify the collected sebum gravimetrically (by weight difference of the paper) or by subsequent chemical analysis of the solvent extract (e.g., using chromatography).

-

Visualizing the Mechanism of Action

To illustrate the signaling pathways and experimental workflows, the following diagrams are provided in Graphviz DOT language.

Caption: Androgen Receptor Signaling Pathway in Sebocytes.

References

- 1. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Androgen Receptor Antagonizes Wnt/β-Catenin Signaling in Epidermal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. karger.com [karger.com]

- 6. Adiponectin Signaling Regulates Lipid Production in Human Sebocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of new 3D human ex vivo models to study sebaceous gland lipid metabolism and modulations - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-PF-998425: A Technical Overview of the Nonsteroidal Androgen Receptor Antagonist

(Rac)-PF-998425 is a potent and selective, non-steroidal antagonist of the androgen receptor (AR). Its chemical designation is 4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)-benzonitrile. This document provides a detailed examination of its chemical properties, mechanism of action, pharmacological data, and relevant experimental methodologies for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a racemic mixture. The compound PF-998425 specifically refers to the active (-)-enantiomer, 4-((1R,2R)-2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile.

| Property | Value | Reference |

| Chemical Name | 4-(2-hydroxycyclohexyl)-2-(trifluoromethyl)-benzonitrile | [1] |

| Synonyms | This compound | [1][2][3] |

| Racemate CAS No. | 1076225-26-7 | [1][2][3] |

| (-)-Enantiomer CAS No. | 1076225-27-8 | [4][5] |

| Molecular Formula | C₁₄H₁₄F₃NO | [1][5][6] |

| Molecular Weight | 269.26 g/mol | [1][5][6] |

| Purity | ≥98% (HPLC) | [6] |

Mechanism of Action

This compound functions as a direct antagonist to the androgen receptor, a ligand-activated nuclear transcription factor crucial in androgen signaling pathways. By competitively binding to the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent conformational changes in the receptor, its translocation to the nucleus, and the transcription of androgen-responsive genes. This targeted action makes it a candidate for research in androgen-dependent conditions.[4][5][6][7]

Androgen Receptor Signaling Pathway

The androgen receptor signaling cascade can be broadly divided into classical and non-classical pathways. In the classical pathway, androgen binding in the cytoplasm triggers the dissociation of heat shock proteins (HSPs), leading to AR dimerization, nuclear translocation, and binding to Androgen Response Elements (AREs) on DNA to regulate gene transcription. PF-998425 directly competes with androgens for binding to the AR's ligand-binding domain, thus inhibiting these downstream events.

Figure 1. Simplified Androgen Receptor signaling pathway showing the antagonistic action of this compound.

Pharmacological Data

This compound and its active enantiomer are characterized by high affinity for the androgen receptor and potent inhibition in cellular environments.

In Vitro Activity

The inhibitory concentration (IC₅₀) values demonstrate the potency of the compound in both biochemical binding assays and cell-based functional assays.

| Compound | Assay Type | IC₅₀ (nM) | Reference |

| This compound | AR Binding Assay | 26 | [2][7] |

| Cellular Assay | 90 | [2][7] | |

| PF-998425 | AR Binding Assay | 37 | [4][5] |

| Cellular Assay | 43 | [4][5] | |

| Progesterone Receptor Binding | >10,000 | [5][6] |

In Vivo Pharmacokinetics & Efficacy (PF-998425 Enantiomer)

Studies on the active enantiomer provide insights into its metabolic stability and physiological effects.

| Parameter | Species | Value | Reference |

| Metabolic Half-life (t₁/₂) | Rat Liver Microsomes | 4 min | [4] |

| Intrinsic Clearance (CLᵢₙₜ) | Rat Liver Microsomes | 350 µL/min/mg protein | [4] |

| Systemic Plasma Clearance | Intravenous (Dog) | 40 mL/min/kg | [4] |

| Volume of Distribution (Vₛₛ) | Intravenous (Dog) | 6.5 L/kg | [4] |

| Terminal Half-life (t₁/₂) | Intravenous (Dog) | 2.6 h | [4] |

| Efficacy (Sebum Reduction) | Syrian Golden Hamster | ED₅₀ = 0.4% (topical, twice daily) | [5] |

| Efficacy (Hair Growth) | Mouse Model | Increased growth at 3% (topical, twice daily) | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of androgen receptor antagonists. Below are representative protocols for key experiments.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

1. Preparation of AR Source:

-

Ventral prostate tissue is excised from rats and homogenized in a low-salt TEDG buffer (containing Tris, EDTA, DTT, and glycerol) to prepare a cytosolic fraction containing the androgen receptor.[8]

-

Alternatively, a recombinant AR ligand-binding domain can be expressed and purified.[9]

2. Assay Procedure:

-

A constant concentration of a high-affinity radiolabeled androgen (e.g., [³H]-R1881) is incubated with the AR preparation.[10]

-

Serial dilutions of the test compound, this compound, are added to the mixture to compete for AR binding.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled androgen.

-

The reaction is incubated to equilibrium (e.g., overnight at 4°C).[8]

3. Separation and Detection:

-

Bound and free radioligands are separated using methods like hydroxylapatite (HAP) slurry or scintillation proximity assay (SPA) beads.[3][8]

-

The radioactivity of the bound ligand is measured using a scintillation counter.

4. Data Analysis:

-

The percentage of specific binding is plotted against the concentration of the test compound.

-

The IC₅₀ value is calculated using non-linear regression analysis, representing the concentration of the compound that displaces 50% of the radiolabeled ligand.[10]

AR Antagonist Cellular Assay (Reporter Gene Assay)

This cell-based assay measures the functional consequence of AR binding by quantifying the transcription of a reporter gene under the control of androgen response elements.

1. Cell Line and Transfection:

-

A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or prostate cancer cells like VCaP) is used.[11][12]

-

Cells are co-transfected with two plasmids: one expressing the human androgen receptor (hAR) and another containing a reporter gene (e.g., luciferase) downstream of an androgen-responsive promoter (e.g., MMTV).[11]

2. Assay Procedure:

-

Transfected cells are plated in multi-well plates.

-

Cells are treated with a fixed concentration of an AR agonist (e.g., R1881) to stimulate reporter gene expression.

-

Concurrently, cells are treated with varying concentrations of this compound.

-

Appropriate controls (vehicle, agonist only) are included.

-

Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.[11]

3. Detection and Analysis:

-

Cells are lysed, and the reporter protein activity (e.g., luminescence for luciferase) is measured.

-

The inhibitory effect of this compound is determined by the reduction in reporter activity compared to the agonist-only control.

-

The IC₅₀ value is calculated as the concentration of the antagonist that causes a 50% reduction in the agonist-induced activity.

Experimental Workflow for AR Antagonist Screening

The process of identifying and characterizing an AR antagonist like this compound follows a logical progression from initial binding to functional cellular assessment.

Figure 2. General workflow for the screening and characterization of androgen receptor antagonists.

References

- 1. abeomics.com [abeomics.com]

- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]

- 5. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

(Rac)-PF-998425 (CAS 1076225-26-7): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-PF-998425 is a potent and selective nonsteroidal androgen receptor (AR) antagonist. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its evaluation. The information is intended to serve as a resource for researchers in endocrinology, dermatology, and drug development investigating androgen-related signaling pathways and pathologies.

Introduction

The androgen receptor (AR) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a crucial role in the development and maintenance of male reproductive tissues and other physiological processes. Dysregulation of AR signaling is implicated in various pathologies, including prostate cancer, benign prostatic hyperplasia, and androgenetic alopecia (male pattern baldness).

This compound, with the chemical name 4-[(1R,2R)-2-hydroxycyclohexyl]-2-(trifluoromethyl)-benzonitrile, is a novel nonsteroidal small molecule designed to competitively inhibit the androgen receptor. Its racemic form and the more active (-)-enantiomer, PF-998425, have demonstrated significant antagonistic activity in both biochemical and cell-based assays. This compound is under investigation for its potential therapeutic applications, particularly in dermatology for conditions like androgenetic alopecia and excessive sebum production.

Mechanism of Action

This compound functions as a direct competitive antagonist of the androgen receptor. In the canonical androgen signaling pathway, androgens such as testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the ligand-binding domain (LBD) of the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.

This compound competitively binds to the LBD of the AR, preventing the binding of endogenous androgens. This occupation of the LBD by the antagonist inhibits the necessary conformational changes required for receptor activation. Consequently, the dissociation of HSPs, nuclear translocation, and subsequent transcriptional activation of androgen-responsive genes are all inhibited.

Figure 1: Androgen Receptor Signaling and Antagonism by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and its active enantiomer, PF-998425.

Table 1: In Vitro Activity

| Compound | Assay Type | IC50 (nM) | Selectivity |

| This compound | AR Binding Assay | 26[1] | - |

| AR Cellular Assay | 90[1] | - | |

| PF-998425 ((-)-enantiomer) | AR Binding Assay | 37[2][3] | Progesterone Receptor IC50 > 10,000 nM[3] |

| AR Cellular Assay | 43[2][3] |

Table 2: In Vitro and In Vivo Pharmacokinetics of PF-998425

| Species | Parameter | Value |

| Rat | Microsomal Half-life (t1/2) | 4 min[2] |

| Intrinsic Clearance (CLint) | 350 µL/min/mg protein[2] | |

| Dog | Systemic Plasma Clearance | 40 mL/min/kg[2] |

| Volume of Distribution (Vdss) | 6.5 L/kg[2] | |

| Terminal Half-life (t1/2) | 2.6 h[2] |

Experimental Protocols

Detailed methodologies for key assays are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

Androgen Receptor Competitive Binding Assay

This protocol describes a radioligand competition binding assay to determine the affinity of test compounds for the androgen receptor.

Figure 2: General Workflow for AR Competitive Binding Assay.

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as rat prostate tissue.

-

Reaction Mixture: In a multi-well plate, combine the AR-containing cytosol, a fixed concentration of a radiolabeled androgen (e.g., [3H]-R1881), and varying concentrations of this compound. Include controls for total binding (radioligand and AR only) and non-specific binding (radioligand, AR, and a high concentration of a non-labeled androgen).

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration or dextran-coated charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Androgen Receptor Cellular (Reporter Gene) Assay

This assay measures the ability of a compound to antagonize androgen-induced gene expression in a cellular context.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., PC3) and transiently or stably transfect them with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (containing AREs).

-

Compound Treatment: Seed the transfected cells in a multi-well plate. Treat the cells with a constant, sub-maximal concentration of an AR agonist (e.g., DHT) in the presence of increasing concentrations of this compound. Include appropriate vehicle and agonist-only controls.

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Calculate the percent inhibition of DHT-induced luciferase activity for each concentration of this compound and determine the IC50 value.

In Vivo Models

a) Testosterone-Induced Alopecia in Mice:

This model is used to evaluate the efficacy of compounds in preventing androgen-mediated hair loss.

Methodology:

-

Animal Model: Use a suitable mouse strain, such as C57BL/6.

-

Induction of Alopecia: After synchronization of the hair cycle (e.g., by depilation), administer testosterone or DHT subcutaneously to induce anagen-to-catagen transition, mimicking androgenetic alopecia.

-

Treatment: Administer this compound topically or systemically to the mice during the testosterone/DHT treatment period.

-

Evaluation: Monitor hair regrowth visually and photographically over time. At the end of the study, skin samples can be collected for histological analysis of hair follicle morphology and staging.

b) Sebum Production in the Hamster Ear Model:

The sebaceous glands in the hamster ear are sensitive to androgens and serve as a model for studying sebum production.

Methodology:

-

Animal Model: Use male Syrian golden hamsters.

-

Treatment: Apply this compound topically to the ventral surface of the hamster's ear.

-

Evaluation: After a defined treatment period, measure the size of the sebaceous glands through morphometric analysis of histological sections. Sebum production can also be quantified by lipid analysis of ear extracts.

Conclusion

This compound is a well-characterized, potent, and selective nonsteroidal androgen receptor antagonist. The data and protocols presented in this whitepaper provide a solid foundation for researchers to further investigate its pharmacological properties and potential therapeutic applications. Its demonstrated in vitro and in vivo activity makes it a valuable tool for studying androgen receptor signaling and for the development of novel treatments for androgen-dependent conditions.

References

(Rac)-PF-998425: An In-Depth Selectivity Profile and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PF-998425 and its biologically active enantiomer, (-)-PF-998425 (4-((1R,2R)-2-hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile), are novel, nonsteroidal androgen receptor (AR) antagonists.[1] Developed for topical dermatological indications such as the control of sebum production and the treatment of androgenetic alopecia, these compounds exhibit potent and selective activity against the androgen receptor.[1][2][3] A key feature of PF-998425 is its rapid systemic metabolism, which is designed to minimize the risk of undesirable systemic side effects associated with its primary pharmacological action.[1] This technical guide provides a comprehensive overview of the selectivity profile of PF-998425, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway.

Selectivity Profile of (-)-PF-998425

The selectivity of the active enantiomer, (-)-PF-998425, has been characterized through binding and functional assays against the androgen receptor and a panel of other nuclear hormone receptors.

Quantitative Selectivity Data

The following table summarizes the in vitro potency and selectivity of (-)-PF-998425.

| Target Receptor | Assay Type | Endpoint | Value (nM) |

| Androgen Receptor (human) | Radioligand Binding Assay | IC50 | 37 |

| Androgen Receptor (human) | Cellular Functional Assay | IC50 | 43 |

| Progesterone Receptor | Radioligand Binding Assay | IC50 | >10,000 |

Data sourced from MedChemExpress and Bertin Bioreagent product information.

As indicated, (-)-PF-998425 demonstrates high affinity for the androgen receptor, with IC50 values in the low nanomolar range. In contrast, it exhibits negligible affinity for the progesterone receptor, with an IC50 value greater than 10,000 nM, highlighting its selective nature.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity and potency of this compound and its enantiomers.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptor)

-

[3H]-R1881 (methyltrienolone) as the radioligand

-

Test compound (e.g., PF-998425)

-

Low-salt TEDG buffer (Tris-EDTA-dithiothreitol-glycerol)

-

Hydroxyapatite (HAP) slurry

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and the reference compound (unlabeled R1881) in the appropriate vehicle. Prepare the rat prostate cytosol in low-salt TEDG buffer.

-

Incubation: In a 96-well plate, add the radioligand ([3H]-R1881), the appropriate dilution of the test compound or reference compound, and the cytosol preparation. Incubate the mixture overnight (approximately 18-20 hours) at 4°C with gentle agitation.

-

Separation of Bound and Free Ligand: Add hydroxyapatite (HAP) slurry to each well to adsorb the receptor-ligand complexes. Incubate for a short period (e.g., 15-30 minutes) on ice.

-

Washing: Wash the HAP slurry multiple times with buffer to remove unbound radioligand. This is typically done by centrifugation and resuspension.

-

Quantification: After the final wash, add scintillation cocktail to each well containing the HAP pellet. Measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated.

Androgen Receptor Cellular Functional Assay (Luciferase Reporter Gene Assay)

This assay measures the ability of a compound to antagonize the androgen-induced transcriptional activation of a reporter gene in a cellular context.

Materials:

-

A suitable mammalian cell line that expresses the androgen receptor (e.g., PC-3 cells co-transfected with an AR expression vector).

-

A reporter plasmid containing androgen response elements (AREs) upstream of a luciferase gene (e.g., pARE-Luc).

-

A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase).

-

Cell culture medium and supplements.

-

Transfection reagent.

-

Dihydrotestosterone (DHT) as the AR agonist.

-

Test compound (e.g., PF-998425).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the ARE-luciferase reporter plasmid and the normalization plasmid using a suitable transfection reagent.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compound in the presence of a fixed concentration of DHT (typically the EC80 concentration). Include controls with DHT alone (positive control) and vehicle alone (negative control).

-

Incubation: Incubate the cells for 24-48 hours to allow for gene expression.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. The data is then used to generate a dose-response curve, from which the IC50 value for the antagonist activity of the test compound is determined.

Signaling Pathway Visualization

Canonical Androgen Receptor Signaling Pathway

The following diagram illustrates the classical mechanism of androgen receptor activation and signaling, which is antagonized by PF-998425.

Caption: Canonical Androgen Receptor Signaling Pathway and Antagonism by this compound.

Conclusion

This compound and its active enantiomer, (-)-PF-998425, are highly potent and selective nonsteroidal antagonists of the androgen receptor. The selectivity profile demonstrates a clear preference for the androgen receptor over the progesterone receptor. The provided experimental protocols offer a framework for the in vitro characterization of such compounds. The rapid systemic metabolism of PF-998425 makes it a promising candidate for topical applications where localized AR antagonism is desired with minimal systemic exposure. Further research into its broader selectivity against a wider range of targets would provide an even more complete understanding of its pharmacological profile.

References

- 1. Rational design and synthesis of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile (PF-998425), a novel, nonsteroidal androgen receptor antagonist devoid of phototoxicity for dermatological indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

Methodological & Application

Application Notes and Protocols for (Rac)-PF-998425

For Researchers, Scientists, and Drug Development Professionals

(Rac)-PF-998425 is a potent and selective nonsteroidal antagonist of the androgen receptor (AR).[1] This document provides detailed application notes and experimental protocols for its use in research settings. It is intended for research use only.

Quantitative Data Summary

This compound has been characterized in various in vitro assays to determine its potency and selectivity for the androgen receptor. The following table summarizes the key quantitative data available for this compound.

| Assay Type | Parameter | Value | Species/Cell Line | Reference |

| AR Binding Assay | IC50 | 26 nM | Not Specified | [1] |

| AR Cellular Assay | IC50 | 90 nM | Not Specified | [1] |

| Progesterone Receptor Binding Assay | IC50 | > 10,000 nM | Not Specified | [2] |

| In vivo Sebum Reduction | ED50 | 0.4% (twice daily topical) | Male Syrian Golden Hamsters | [2] |

| In vivo Hair Growth | Effective Dose | 3% (twice daily topical) | Mouse Model | [2] |

Signaling Pathway

This compound functions as a competitive antagonist of the androgen receptor. In the canonical androgen signaling pathway, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation of the AR into the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes. This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens and subsequently inhibiting the downstream signaling cascade.

References

Application Note: Dissolving (Rac)-PF-998425 for In Vivo Studies

Abstract

This application note provides detailed protocols and best practices for the dissolution of (Rac)-PF-998425, a potent and selective nonsteroidal androgen receptor (AR) antagonist, for in vivo research applications. Due to its hydrophobic nature and poor water solubility, preparing this compound for administration in animal models requires specific formulation strategies to ensure its bioavailability and the reproducibility of experimental results. This document outlines solubility data, recommended vehicle compositions, and step-by-step preparation methods suitable for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a high-affinity antagonist of the androgen receptor, with IC₅₀ values reported at 26 nM and 90 nM in binding and cellular assays, respectively.[1] Its selectivity and potency make it a valuable tool for investigating androgen-mediated signaling pathways and for preclinical research into conditions like androgenetic alopecia.[1][2] Like many small molecule inhibitors developed in modern drug discovery programs, this compound is a poorly soluble compound, which poses a significant challenge for in vivo studies.[3][4][5] Proper formulation is critical to overcome dissolution rate-limited absorption and achieve consistent exposure in animal models.[4][5] This note details validated methods to achieve clear, injectable solutions.

Physicochemical Properties & Solubility

A concentrated stock solution of this compound should first be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is highly effective for this purpose. It is crucial to use anhydrous, newly opened DMSO, as its hygroscopic nature can significantly impact the solubility of the compound.[2]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Maximum Solubility | Notes |

| DMSO | 50 mg/mL (185.69 mM) | Ultrasonic assistance may be required.[2] |

| Vehicle 1 | ≥ 2.5 mg/mL (9.28 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] |

| Vehicle 2 | ≥ 2.5 mg/mL (9.28 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |

| Vehicle 3 | ≥ 2.5 mg/mL (9.28 mM) | 10% DMSO, 90% Corn Oil.[1] |

Recommended Protocols for In Vivo Formulation

The following protocols describe the preparation of a 1 mL working solution of this compound at a concentration of 2.5 mg/mL. The key to a successful formulation is to add and thoroughly mix each solvent sequentially. If precipitation occurs at any stage, gentle heating and/or sonication can be used to aid dissolution.[1][2]

Protocol 1: PEG300 and Tween-80 Co-Solvent System

This formulation is suitable for many common administration routes, including intravenous or intraperitoneal injection.

Experimental Protocol:

-

Prepare a 25 mg/mL stock solution of this compound in high-quality DMSO.

-

To prepare 1 mL of the final formulation, begin with 400 µL of PEG300 in a sterile microcentrifuge tube.

-

Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.[1]

-

Slowly add 450 µL of sterile saline to the tube, mixing continuously, to reach the final volume of 1 mL.[1]

-

Visually inspect the final solution for clarity. The result should be a clear solution with a final concentration of ≥ 2.5 mg/mL.[1]

Note: For dosing periods longer than two weeks, the stability of this formulation should be carefully considered.[1]

Protocol 2: Cyclodextrin-Based Solubilization

This method uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent, which is often used to improve the solubility and stability of hydrophobic compounds.

Experimental Protocol:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

-

To prepare 1 mL of the final formulation, begin with 900 µL of the 20% SBE-β-CD solution in a sterile tube.

-

Add 100 µL of the 25 mg/mL DMSO stock solution to the SBE-β-CD solution.[1]

-

Mix thoroughly by vortexing or sonication until a clear solution is obtained. The final concentration will be ≥ 2.5 mg/mL.[1]

Protocol 3: Oil-Based Formulation

This protocol is ideal for subcutaneous or oral administration routes where a lipid-based vehicle is appropriate.

Experimental Protocol:

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

To prepare 1 mL of the final formulation, begin with 900 µL of sterile corn oil in a sterile tube.

-

Add 100 µL of the 25 mg/mL DMSO stock solution to the corn oil.[1]

-

Mix vigorously by vortexing until the solution is clear and homogeneous. The final concentration will be ≥ 2.5 mg/mL.[1]

Workflow and Decision Making

The selection of an appropriate vehicle depends on the desired administration route, dose volume, and potential excipient toxicity. The diagram below illustrates the general workflow for preparing this compound for in vivo administration.

Caption: Workflow for preparing this compound solutions for in vivo use.

Safety and Handling

This compound is a research chemical. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, lab coat, safety glasses), should be followed. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. future4200.com [future4200.com]

Application Notes and Protocols for (Rac)-PF-998425 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PF-998425 is a potent and selective non-steroidal antagonist of the androgen receptor (AR).[1] The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer and other androgen-dependent conditions.[2][3] Upon binding to androgens such as dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes involved in cell proliferation and survival.[4][5] this compound exerts its antagonistic effect by competing with androgens for binding to the AR, thereby inhibiting these downstream signaling events. These application notes provide a detailed protocol for a cell-based reporter gene assay to determine the inhibitory activity of this compound on the androgen receptor.

Quantitative Data Summary

The inhibitory potency of this compound and its enantiomer PF-998425 has been determined in both biochemical and cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Compound | Assay Type | IC50 (nM) |

| This compound | AR Binding Assay | 26 |

| Cellular Assay | 90 | |

| PF-998425 | AR Binding Assay | 37 |

| Cellular Assay | 43 |

Data sourced from MedchemExpress and Bertin Bioreagent.[1][2][6][7][8]

Androgen Receptor Signaling Pathway

The androgen receptor signaling pathway is a key regulator of gene expression in target tissues. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an androgen ligand (e.g., DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates into the nucleus. Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription. This compound, as an antagonist, binds to the AR but does not induce the conformational changes necessary for transcriptional activation, thereby blocking the signaling cascade.

Caption: Androgen Receptor Signaling Pathway and its inhibition.

Principle of the Assay

This protocol describes a luciferase reporter gene assay, a common method for studying the activity of nuclear receptors like the AR.[6][7] The assay utilizes a mammalian cell line that is stably transfected with two constructs: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of a promoter with androgen response elements (AREs).

In the presence of an AR agonist like DHT, the activated AR binds to the AREs and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of AR activation. When an antagonist such as this compound is present, it competes with the agonist for AR binding, leading to a decrease in luciferase expression. The potency of the antagonist is determined by measuring the reduction in the light signal in a dose-dependent manner.

Experimental Protocol

This protocol is adapted from established methods for assessing androgen receptor antagonism using cell lines such as MDA-MB-453 or LNCaP, which endogenously express the androgen receptor, or engineered cell lines like PC3/AR.[6][9][10]

Materials and Reagents

-

Cell Line: MDA-MB-453 or LNCaP cells stably expressing an ARE-driven luciferase reporter.

-

Cell Culture Medium: Leibovitz's L-15 Medium (for MDA-MB-453) or RPMI-1640 (for LNCaP).[9]

-

Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

-

Charcoal-Stripped FBS (CS-FBS): To remove endogenous steroids.

-

This compound: Prepare a stock solution in DMSO.

-

DHT (Dihydrotestosterone): Agonist control, prepare a stock solution in ethanol or DMSO.

-

Positive Control Antagonist: e.g., Bicalutamide.

-

Luciferase Assay Reagent: (e.g., Bright-Glo™ or Dual-Luciferase® Reporter Assay System).

-

Assay Plates: 96-well or 384-well white, clear-bottom tissue culture plates.

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

DMSO (Dimethyl sulfoxide)

Procedure

1. Cell Culture and Maintenance:

-

Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere (0% CO2 for L-15 medium, 5% CO2 for RPMI-1640).

-

Maintain the cells by sub-culturing every 2-3 days, ensuring they do not exceed 80-90% confluency.

2. Preparation for the Assay:

-

Two to three days before the assay, switch the cells to a medium containing 10% charcoal-stripped FBS to deplete endogenous androgens.

-

On the day of the assay, harvest the cells using Trypsin-EDTA and resuspend them in the assay medium (medium with CS-FBS) to the desired concentration (e.g., 1 x 10^5 cells/mL).

-

Seed the cells into the wells of a 96-well plate (e.g., 10,000 cells in 100 µL per well).

-

Incubate the plate for 24 hours to allow the cells to attach.

3. Compound Treatment:

-

Prepare serial dilutions of this compound and the positive control antagonist in the assay medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).

-

Prepare a solution of DHT in the assay medium at a concentration that gives approximately 80% of the maximal response (EC80), which should be predetermined (e.g., 0.1-1 nM).

-

Carefully remove the medium from the cell plate and add the diluted antagonist compounds.

-

Immediately add the DHT solution to all wells except for the vehicle control wells.

-

Include the following controls on each plate:

-

Vehicle Control: Cells treated with assay medium containing DMSO only.

-

Agonist Control: Cells treated with DHT only.

-

Antagonist Control: Cells treated with a known antagonist and DHT.

-

-

Incubate the plate for 24-48 hours at 37°C.

4. Luciferase Assay and Data Analysis:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Following the manufacturer's instructions for the luciferase assay system, add the reagent to each well.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data by setting the luminescence of the vehicle control as 0% activity and the DHT-only control as 100% activity.

-

Plot the normalized response against the log of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow

Caption: Workflow for AR antagonist cell-based assay.

Conclusion

The described cell-based reporter gene assay provides a robust and reliable method for characterizing the antagonistic activity of this compound on the androgen receptor. This protocol can be adapted for high-throughput screening of other potential AR modulators and is a valuable tool in the preclinical development of drugs targeting androgen signaling pathways. Careful optimization of cell number, agonist concentration, and incubation times may be necessary for specific cell lines and laboratory conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tripod.nih.gov [tripod.nih.gov]

- 10. signosisinc.com [signosisinc.com]

Application Notes and Protocols for (Rac)-PF-998425 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-PF-998425 is a potent and selective non-steroidal androgen receptor (AR) antagonist. It has demonstrated significant potential in preclinical research, particularly in dermatological indications such as androgenetic alopecia and for sebum control.[1][2] As a competitive inhibitor of the androgen receptor, this compound blocks the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the downstream signaling pathways that mediate androgenic effects. These application notes provide detailed protocols for the preparation and administration of this compound to mice for both topical and systemic research applications, along with an overview of the targeted signaling pathway.

Quantitative Data Summary

While specific systemic administration data for this compound in mice is limited in publicly available literature, the following tables summarize its in vitro potency and pharmacokinetic parameters in other species, as well as typical dosage ranges for other non-steroidal AR antagonists in mice, which can serve as a reference for study design.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | IC50 (nM) | Reference |

| AR Binding Assay | Androgen Receptor | 26 | [2] |

| Cellular Assay | Androgen Receptor | 90 | [2] |

Table 2: Pharmacokinetic and In Vivo Data for PF-998425 (enantiomer of this compound)

| Species | Parameter | Value | Administration | Reference |

| Rat | Metabolism (t1/2 in liver microsomes) | 4 min | In vitro | [1] |

| Dog | Systemic Plasma Clearance | 40 (mL/min)/kg | Intravenous | [1] |

| Dog | Volume of Distribution (steady state) | 6.5 L/kg | Intravenous | [1] |

| Dog | Terminal Phase Half-life | 2.6 h | Intravenous | [1] |

| Mouse | Hair Growth | Increased | 3% topical solution, twice daily | [3] |

Table 3: Representative Systemic Dosages of Other Non-steroidal AR Antagonists in Mice

| Compound | Dosage | Route of Administration | Mouse Model | Observed Effect | Reference |

| Enzalutamide | 20-50 mg/kg/day | Oral | Glioblastoma Xenograft | Improved survival | |

| Apalutamide | 10-30 mg/kg/day | Oral | Prostate Cancer Xenograft | Reduced tumor volume | |

| Flutamide | Not specified | Oral/Subcutaneous | PCOS Model | Reversal of metabolic and reproductive phenotypes | |

| Bicalutamide | 75 mg/kg/day | Not specified | Prostate Cancer Xenograft | Tumor growth inhibition |

Signaling Pathway

This compound acts by antagonizing the androgen receptor, thereby inhibiting both the classical (genomic) and non-classical (non-genomic) signaling pathways. The following diagram illustrates the mechanism of action.

Caption: Androgen Receptor Signaling and Inhibition by this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides methods for preparing this compound in various vehicles suitable for oral (PO) or intraperitoneal (IP) administration. The choice of vehicle may depend on the specific experimental requirements and desired solubility.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Corn Oil

-

20% SBE-β-CD in Saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Heating block or water bath (optional)

Procedure:

Vehicle 1: DMSO/PEG300/Tween-80/Saline (for a clear solution)

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

-

Add 40% of the final volume of PEG300 and mix thoroughly by vortexing.

-

Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

-

Add 45% of the final volume of saline and vortex until a clear solution is obtained.

Vehicle 2: DMSO/Corn Oil (for a clear solution)

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

-

Add 90% of the final volume of corn oil.

-

Vortex thoroughly until a clear solution is achieved.

-

This protocol yields a solution with a solubility of ≥ 2.5 mg/mL.[4]

-

Vehicle 3: DMSO/SBE-β-CD in Saline (for a clear solution)

-

Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add 10% of the final volume of the DMSO stock solution.

-

Add 90% of the final volume of 20% SBE-β-CD in saline.

-

Mix thoroughly until the compound is fully dissolved.

-

This protocol yields a solution with a solubility of ≥ 2.5 mg/mL.[4]

-

Storage:

-

Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]

-

Prepared dosing solutions should ideally be made fresh before each use.

Protocol 2: Systemic Administration of this compound to Mice (Representative Protocol)

This protocol describes a general procedure for the systemic administration of a non-steroidal AR antagonist to mice. The exact dosage and frequency should be determined based on preliminary dose-ranging studies for this compound.

Animal Models:

-

Standard laboratory mouse strains (e.g., C57BL/6, BALB/c, nude mice for xenograft studies).

-

All procedures should be approved by the institution's Animal Care and Use Committee.

Materials:

-

Prepared dosing solution of this compound (from Protocol 1)

-

Appropriate gauge gavage needles (for oral administration) or insulin syringes (for intraperitoneal injection)

-

Animal scale

Procedure:

-

Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Dosage Calculation:

-

Weigh each mouse immediately before dosing.

-

Calculate the volume of the dosing solution to administer based on the mouse's weight and the desired dose (e.g., in mg/kg). A typical dosing volume is 5-10 mL/kg for oral administration and 10 mL/kg for intraperitoneal injection.

-

-

Administration:

-

Oral Gavage (PO): Gently restrain the mouse and insert the gavage needle into the esophagus, then slowly dispense the solution.

-

Intraperitoneal Injection (IP): Restrain the mouse to expose the abdomen. Insert the needle into the lower right quadrant of the abdomen, avoiding the midline, and inject the solution.

-

-

Frequency: Administer the compound daily or as determined by the experimental design.

-

Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or altered food and water intake.

-

Endpoint Analysis: At the end of the study, collect tissues or blood for pharmacokinetic, pharmacodynamic, or efficacy analysis.

Protocol 3: Topical Administration for Hair Growth Studies

This protocol is based on a study that demonstrated the efficacy of PF-998425 in promoting hair growth in a mouse model.[3]

Materials:

-

This compound

-

Vehicle for topical application (e.g., ethanol/propylene glycol/water mixture)

-

Clippers

-

Depilatory cream

Procedure:

-

Animal Preparation: Anesthetize the mice and clip the hair on the dorsal skin. Apply a depilatory cream to remove the remaining hair.

-

Dosing Solution Preparation: Prepare a 3% (w/v) solution of this compound in a suitable vehicle.

-

Application: Once the hair follicles are in the telogen (resting) phase (typically 7-10 days after depilation), begin the topical application. Apply a defined volume (e.g., 100-200 µL) of the 3% this compound solution to the depilated area twice daily.

-

Monitoring: Visually monitor and photograph the treated area regularly to assess hair regrowth compared to a vehicle-treated control group.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo study investigating the systemic effects of this compound in a mouse xenograft model.

Caption: General workflow for a preclinical efficacy study in mice.

References

- 1. Intracranial Assessment of Androgen Receptor Antagonists in Mice Bearing Human Glioblastoma Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of combined androgen receptor antagonism and cell cycle inhibition in androgen receptor-positive triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]